molecular formula C12H26ClNO2 B14504092 1-Cyclohexyloxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride CAS No. 63473-92-7

1-Cyclohexyloxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride

Cat. No.: B14504092
CAS No.: 63473-92-7
M. Wt: 251.79 g/mol
InChI Key: JCXLVHSINRBNFB-UHFFFAOYSA-N
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Description

1-Cyclohexyloxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride is a chemical compound that belongs to the class of propanolamines. It is characterized by the presence of a cyclohexyloxy group, a propan-2-ylamino group, and a propan-2-ol moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Cyclohexyloxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride involves several steps:

    Synthetic Routes: The compound can be synthesized through the reaction of cyclohexanol with epichlorohydrin to form 1-cyclohexyloxy-2,3-epoxypropane. This intermediate is then reacted with isopropylamine to yield 1-cyclohexyloxy-3-(propan-2-ylamino)propan-2-ol. Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt.

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures to ensure high yield and purity. Solvents such as ethanol or methanol are often used to facilitate the reactions.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and automated systems to optimize efficiency and scalability.

Chemical Reactions Analysis

1-Cyclohexyloxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, to proceed efficiently.

    Major Products: The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amines.

Scientific Research Applications

1-Cyclohexyloxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

    Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclohexyloxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to beta-adrenergic receptors, inhibiting their activity and leading to various physiological effects.

    Pathways Involved: The inhibition of beta-adrenergic receptors can affect pathways related to cardiovascular function, leading to potential therapeutic effects in conditions such as hypertension and arrhythmias.

Comparison with Similar Compounds

1-Cyclohexyloxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride can be compared with other similar compounds:

Properties

CAS No.

63473-92-7

Molecular Formula

C12H26ClNO2

Molecular Weight

251.79 g/mol

IUPAC Name

1-cyclohexyloxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride

InChI

InChI=1S/C12H25NO2.ClH/c1-10(2)13-8-11(14)9-15-12-6-4-3-5-7-12;/h10-14H,3-9H2,1-2H3;1H

InChI Key

JCXLVHSINRBNFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1CCCCC1)O.Cl

Origin of Product

United States

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